Trichloro(1,4-dichlorobut-2-en-2-yl)silane

Übersicht

Beschreibung

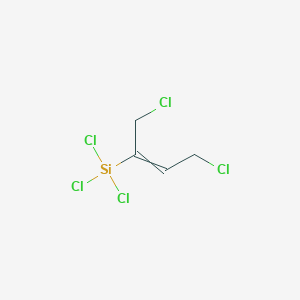

Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound characterized by the presence of silicon, chlorine, and a dichlorobutene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane typically involves the reaction of 1,4-dichlorobut-2-ene with trichlorosilane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:

1,4-Dichlorobut-2-ene+Trichlorosilane→this compound

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. Catalysts may be used to enhance the reaction rate and yield. The product is then purified through distillation or other separation techniques to remove any impurities.

Analyse Chemischer Reaktionen

Types of Reactions: Trichloro(1,4-dichlorobut-2-en-2-yl)silane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.

Addition Reactions: The double bond in the dichlorobutene moiety can participate in addition reactions with various reagents.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Hydrogenation Catalysts: For addition reactions involving hydrogen.

Water or Aqueous Solutions: For hydrolysis reactions.

Major Products:

Substituted Silanes: Formed from substitution reactions.

Hydrogenated Products: Resulting from addition reactions.

Silanols and Hydrochloric Acid: From hydrolysis.

Wissenschaftliche Forschungsanwendungen

Trichloro(1,4-dichlorobut-2-en-2-yl)silane has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.

Materials Science: Employed in the preparation of silicon-based materials with unique properties.

Biological Studies: Investigated for its potential interactions with biological molecules.

Industrial Applications: Utilized in the production of specialty chemicals and polymers.

Wirkmechanismus

The mechanism by which Trichloro(1,4-dichlorobut-2-en-2-yl)silane exerts its effects involves the reactivity of the silicon-chlorine bonds and the double bond in the dichlorobutene moiety. These reactive sites allow the compound to participate in various chemical transformations, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Vergleich Mit ähnlichen Verbindungen

1,4-Dichlorobut-2-ene: A precursor in the synthesis of Trichloro(1,4-dichlorobut-2-en-2-yl)silane.

Trichlorosilane: Another reactant used in the synthesis.

Other Organosilicon Compounds: Such as trimethylsilyl chloride and triethylsilyl chloride.

Uniqueness: this compound is unique due to the presence of both silicon and a dichlorobutene moiety, which imparts distinct reactivity and properties compared to other organosilicon compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications.

Biologische Aktivität

Trichloro(1,4-dichlorobut-2-en-2-yl)silane is an organosilicon compound notable for its diverse applications in organic synthesis and materials science. This article explores its biological activity, including its mechanisms of action, potential interactions with biological systems, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHClSi

- Molecular Weight : 258.4 g/mol

- CAS Number : 1586-88-5

The compound comprises a silicon atom bonded to three chlorine atoms and a dichlorobutene moiety, which contributes to its reactivity and potential biological interactions.

The biological activity of this compound can be attributed to its reactive silicon-chlorine bonds and the double bond in the dichlorobutene structure. These features enable the compound to undergo various chemical transformations, including:

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as amines or thiols.

- Addition Reactions : The double bond can react with hydrogen or other reagents.

- Hydrolysis : In aqueous environments, the compound can hydrolyze to form silanols and hydrochloric acid.

Toxicological Profile

Research indicates that this compound exhibits toxicological properties that warrant careful handling. Its potential effects include:

Case Studies

- Cell Line Studies :

- Environmental Impact Assessments :

Comparative Analysis with Related Compounds

A comparative analysis with similar organosilicon compounds provides insight into the unique biological activities of this compound:

| Compound Name | Cytotoxicity | Mutagenicity | Hydrolysis Rate |

|---|---|---|---|

| This compound | Moderate | Potential | Moderate |

| 1,3-Dichloropropene | High | Low | High |

| Trimethylchlorosilane | Low | Low | Low |

This table illustrates that while this compound shows moderate cytotoxicity and potential mutagenicity, it does not exhibit as high toxicity as some other related compounds .

Eigenschaften

IUPAC Name |

trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Cl5Si/c5-2-1-4(3-6)10(7,8)9/h1H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOIKMGMAVVPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=C(CCl)[Si](Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697884 | |

| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1586-88-5 | |

| Record name | Trichloro(1,4-dichlorobut-2-en-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.